1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
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Description
1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine, also known as B-FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. B-FMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis process addresses the challenges associated with the high costs and toxic nature of certain reagents, proposing an alternative method that could be applicable to related compounds, including "1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine" (Qiu et al., 2009).
Pharmacological Profile
Piperazine derivatives are recognized for their significant medicinal potential, manifesting in various therapeutic uses such as antipsychotic, antihistamine, anticancer, and antiviral applications. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting a wide pharmacological scope for "this compound" and similar compounds (Rathi et al., 2016).
Therapeutic Potential
Piperazine and its analogues have been extensively studied for their anti-mycobacterial activity, demonstrating potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the therapeutic potential of piperazine-based compounds in treating tuberculosis and possibly other bacterial infections, setting a precedent for the research and development of "this compound" in antimicrobial therapy (Girase et al., 2020).
Antipsychotic and Neuropharmacological Actions
Arylcycloalkylamines, including phenyl piperidines and piperazines, are pharmacophoric groups found in several antipsychotic agents. Research indicates that the arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, relevant to the neuropharmacological profile of compounds like "this compound" (Sikazwe et al., 2009).
properties
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2O3S/c1-13-11-16(19)17(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKRYMFTPDFQFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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